Tiocianato de níquel

Descripción general

Descripción

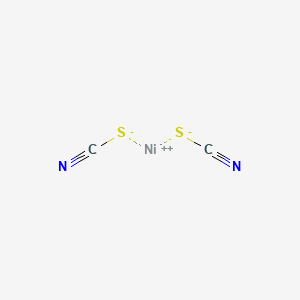

Nickel thiocyanate (NiSCN) is an inorganic compound composed of nickel, sulfur and nitrogen. It is a white, crystalline powder that is soluble in water and other polar solvents. Nickel thiocyanate is widely used in scientific research due to its unique properties, such as its ability to catalyze reactions and its ability to act as a ligand.

Aplicaciones Científicas De Investigación

Nanotecnología y ciencia de los materiales

El tiocianato de níquel desempeña un papel importante en la síntesis de materiales avanzados. Sus propiedades se utilizan en la creación de nanopartículas de níquel (NiNPs), que son esenciales en la nanotecnología debido a sus características magnéticas, químicas y físicas . Estas nanopartículas se utilizan en aplicaciones biomédicas, catálisis, supercondensadores y células solares sensibilizadas con colorante. Además, se han desarrollado composites a base de this compound para una estabilidad luminiscente mejorada en nanocristales de perovskita, que son fundamentales en dispositivos optoelectrónicos modernos como los LED .

Investigación médica

En el campo médico, el this compound se utiliza para crear complejos con ligandos biológicos. Estos complejos se estudian por su potencial en aplicaciones biomédicas, incluida su función en el cribado de cristales y el diseño de fármacos . La capacidad de formar diversos complejos con diferentes ligandos abre posibilidades para diseñar nuevos agentes terapéuticos y comprender los sistemas biológicos a nivel molecular.

Ciencia ambiental

El this compound es relevante en la ciencia ambiental, particularmente en el tratamiento de aguas residuales industriales. Es un contaminante común en industrias como la minería de oro y la coquización, y su presencia en las aguas residuales es una preocupación ambiental significativa. La investigación se centra en el desarrollo de sistemas biológicos capaces de eliminar el tiocianato de las aguas residuales, siendo el this compound objeto de estudio por su reactividad y potencial en la biorremediación .

Química y catálisis

En química, el this compound se utiliza para formar una variedad de complejos que tienen aplicaciones en catálisis. Estos complejos pueden facilitar diversas reacciones químicas, incluidos los procesos de polimerización y tiocianación. La capacidad del compuesto para actuar como catalizador se debe a su estructura electrónica y reactividad .

Aplicaciones industriales

Las nanopartículas de this compound también han encontrado aplicaciones en el sector industrial. Se utilizan en vendajes para heridas debido a sus propiedades antibacterianas, antibiopelícula y antioxidantes. Se ha demostrado que estas nanopartículas facilitan la cicatrización rápida y sin cicatrices de las heridas, lo que las convierte en productos valiosos para la atención médica .

Ciencia de los materiales

En la ciencia de los materiales, el this compound participa en la síntesis de compuestos de coordinación. Estos compuestos tienen aplicaciones en la creación de nuevos materiales con propiedades deseadas, como conductividad, comportamiento magnético y estabilidad estructural. La versatilidad del this compound para formar diversos complejos de coordinación lo convierte en un componente valioso en la investigación de materiales .

Mecanismo De Acción

Target of Action

Nickel Thiocyanate primarily targets the nickel atom in its complexes . The nickel atom is octahedrally coordinated with two thiocyanate N atoms but with a different number of isonicotinamide N and water O atoms . This coordination is crucial for the compound’s function and interaction with its environment.

Mode of Action

Nickel Thiocyanate interacts with its targets through a process known as coordination . In all complexes, the nickel atom is octahedrally coordinated with two thiocyanate N atoms . The coordination can vary depending on the number of isonicotinamide N and water O atoms . This interaction results in changes in the compound’s structure and function.

Biochemical Pathways

Nickel Thiocyanate affects the biochemical pathways involved in the formation of its complexes. The compound’s interaction with its targets influences the formation of these complexes, which are crucial for its function

Pharmacokinetics

It’s known that the compound’s stoichiometry can be altered based on different ligand affinities towards nickel . The concentration of isonicotinamide strongly influences the number of coordinated isn ligands .

Result of Action

The result of Nickel Thiocyanate’s action is the formation of various complexes, which are characterized by different structures and functions . These complexes are formed as a compromise between the nucleation process, reactant ratios, ligand affinities, and intermolecular interactions in the crystal packing .

Action Environment

The action of Nickel Thiocyanate can be influenced by various environmental factors. For instance, the concentration of isonicotinamide in the environment can strongly influence the number of coordinated isn ligands . Additionally, the compound’s action can be affected by the presence of other substances in the environment, such as other ligands or co-crystallized moieties .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Nickel thiocyanate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. Nickel ions, including those from nickel thiocyanate, are essential cofactors for urease activity . Additionally, nickel thiocyanate can interact with other nickel-dependent enzymes such as [NiFe]-hydrogenase and carbon monoxide dehydrogenase, which are involved in energy metabolism and gas sensing . These interactions are primarily mediated through the binding of nickel ions to the active sites of these enzymes, facilitating their catalytic functions.

Cellular Effects

Nickel thiocyanate has profound effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to nickel thiocyanate can lead to changes in the expression of genes involved in metal ion transport and detoxification . This compound can also disrupt cellular redox balance, leading to oxidative stress and potential damage to cellular components . Furthermore, nickel thiocyanate has been shown to interfere with the normal functioning of mitochondria, affecting cellular energy production and metabolism .

Molecular Mechanism

The molecular mechanism of nickel thiocyanate involves its interaction with biomolecules at the molecular level. Nickel thiocyanate can bind to proteins and enzymes, altering their structure and function. For example, the binding of nickel ions from nickel thiocyanate to the active sites of enzymes can either inhibit or activate their catalytic activity . This compound can also induce conformational changes in proteins, affecting their stability and interactions with other biomolecules . Additionally, nickel thiocyanate can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of nickel thiocyanate can change over time due to its stability and degradation. Studies have shown that nickel thiocyanate is relatively stable under standard laboratory conditions, but it can degrade over time, especially under acidic or oxidative environments . Long-term exposure to nickel thiocyanate in in vitro or in vivo studies has revealed potential chronic effects on cellular function, including persistent oxidative stress and alterations in cellular metabolism . These temporal effects highlight the importance of considering the stability and degradation of nickel thiocyanate in experimental designs.

Dosage Effects in Animal Models

The effects of nickel thiocyanate vary with different dosages in animal models. At low doses, nickel thiocyanate can act as a micronutrient, supporting the activity of nickel-dependent enzymes and promoting normal cellular functions . At higher doses, nickel thiocyanate can become toxic, leading to adverse effects such as oxidative stress, inflammation, and tissue damage . Studies have identified threshold effects, where the toxicity of nickel thiocyanate becomes apparent only above certain concentration levels . These findings underscore the need for careful dosage considerations in experimental and therapeutic applications of nickel thiocyanate.

Metabolic Pathways

Nickel thiocyanate is involved in several metabolic pathways, particularly those related to metal ion metabolism and detoxification. The compound can interact with enzymes such as thiocyanate hydrolase, which catalyzes the conversion of thiocyanate to carbonyl sulfide and cyanate . This interaction is crucial for the detoxification of thiocyanate and the maintenance of cellular redox balance . Additionally, nickel thiocyanate can influence metabolic fluxes by modulating the activity of key enzymes in energy metabolism and biosynthetic pathways .

Transport and Distribution

The transport and distribution of nickel thiocyanate within cells and tissues involve specific transporters and binding proteins. Nickel ions from nickel thiocyanate are transported across cell membranes by high-affinity nickel transporters, such as the nickel/cobalt transporter (NiCoT) family . These transporters facilitate the uptake and distribution of nickel ions to various cellular compartments, ensuring their availability for biochemical reactions . The localization and accumulation of nickel thiocyanate within cells are influenced by its interactions with binding proteins and other cellular components .

Subcellular Localization

Nickel thiocyanate exhibits specific subcellular localization patterns that affect its activity and function. The compound is primarily localized in the vacuoles and cytoplasm of cells, where it forms complexes with organic acids and other ligands . This subcellular localization is essential for the detoxification and sequestration of nickel ions, preventing their toxic effects on cellular components . Additionally, nickel thiocyanate can be targeted to specific organelles through post-translational modifications and targeting signals, ensuring its proper distribution and function within cells .

Propiedades

IUPAC Name |

nickel(2+);dithiocyanate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CHNS.Ni/c2*2-1-3;/h2*3H;/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALYMILAYQDOMFU-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)[S-].C(#N)[S-].[Ni+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2N2NiS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30929573 | |

| Record name | Nickel(2+) thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30929573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.86 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13689-92-4 | |

| Record name | Nickel(2+) thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30929573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nickel dithiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.808 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

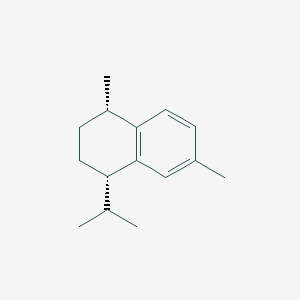

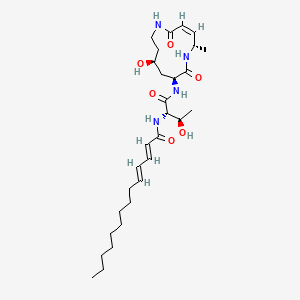

![N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-1,3-benzodioxole-5-carboxamide](/img/structure/B1233963.png)

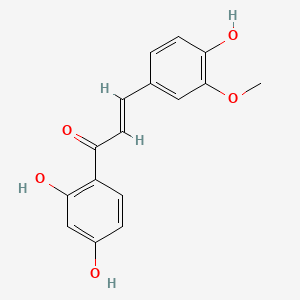

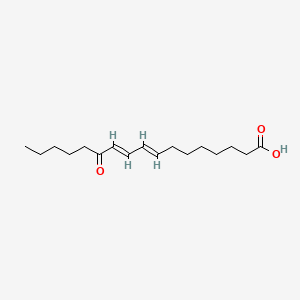

![1-[(Z)-[5-(4-aminophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione](/img/structure/B1233966.png)

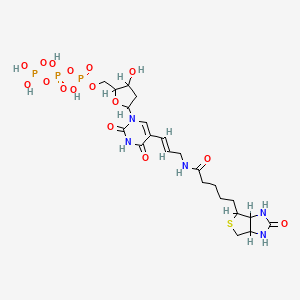

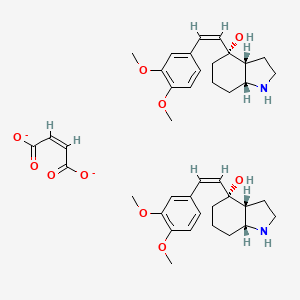

![(E)-7-[3-[[3-(4-ethylphenyl)sulfanyl-2-hydroxypropyl]amino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B1233975.png)

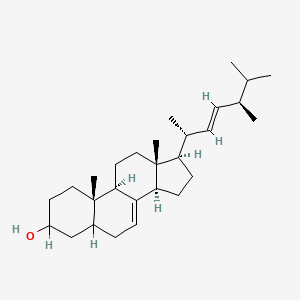

![2-methyl-4-[(11E,15E)-2,8,19,20-tetrahydroxydotriaconta-11,15-dienyl]-2H-furan-5-one](/img/structure/B1233977.png)